1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(FURAN-2-CARBONYL)PIPERAZINE
Description
1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(furan-2-carbonyl)piperazine is a synthetic piperazine derivative featuring a brominated methoxyphenylmethyl group and a furan-2-carbonyl substituent. The bromine atom at the 5-position of the phenyl ring enhances electron-withdrawing properties, while the methoxy group contributes to lipophilicity and hydrogen-bonding interactions. The furan-2-carbonyl moiety introduces a heteroaromatic system, which may influence receptor binding or metabolic stability.
Properties
IUPAC Name |
[4-[(5-bromo-2-methoxyphenyl)methyl]piperazin-1-yl]-(furan-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN2O3/c1-22-15-5-4-14(18)11-13(15)12-19-6-8-20(9-7-19)17(21)16-3-2-10-23-16/h2-5,10-11H,6-9,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBCPQBBMVIKGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCN(CC2)C(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(FURAN-2-CARBONYL)PIPERAZINE typically involves multi-step organic reactions. One common method includes the following steps:
Furan-2-carbonylation: The attachment of a furan-2-carbonyl group to the piperazine ring.
Coupling Reaction: The final step involves coupling the brominated methoxyphenyl group with the furan-2-carbonyl piperazine under specific conditions, often using catalysts like palladium.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(FURAN-2-CARBONYL)PIPERAZINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the bromine or carbonyl groups.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can produce a variety of substituted piperazines.
Scientific Research Applications
1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(FURAN-2-CARBONYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(5-BROMO-2-METHOXYPHENYL)METHYL]-4-(FURAN-2-CARBONYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The brominated methoxyphenyl group and the furan-2-carbonyl moiety contribute to its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine derivatives with aryl and heteroaromatic substituents are common in medicinal chemistry.
Compound 1 : 1-[(5-Bromo-2-methoxyphenyl)methyl]-4-(furan-2-carbonyl)piperazine
- Molecular Formula : C₁₇H₁₈BrN₂O₃
- Key Features: 5-Bromo-2-methoxyphenylmethyl group (electron-withdrawing Br, lipophilic OCH₃).
- Hypothesized Applications : Antihypertensive or antipsychotic activity (based on piperazine’s role in α₁-adrenergic antagonists like prazosin) .
Compound 2 : 1-(5-Bromo-2-fluorobenzoyl)-4-methylpiperazine ()
- Molecular Formula : C₁₂H₁₄BrFN₂O
- Key Features :
- 5-Bromo-2-fluorobenzoyl group (electron-withdrawing Br and F; planar carbonyl linker).
- 4-Methylpiperazine (enhanced basicity compared to unsubstituted piperazine).
- Differentiation :
Compound 3 : 4-(Furan-2-carbonyl)piperazinium 3,5-dinitrobenzoate ()
- Molecular Formula : C₁₆H₁₆N₄O₈ (salt form)
- Key Features :
- Furan-2-carbonyl piperazine paired with a nitrobenzoate counterion.
- Chair conformation of piperazine ring with hydrogen-bonded 2D networks.
- Differentiation :
Structural and Functional Analysis
Table 1: Comparative Properties
Key Observations :
Linker Flexibility : The benzyl group in Compound 1 may improve bioavailability compared to the rigid benzoyl linker in Compound 3.
Crystallinity : Compound 3’s nitrobenzoate counterion facilitates stable crystal packing, a trait absent in Compounds 1 and 2 .
Research Findings and Implications
- Synthetic Feasibility : Compound 1’s synthesis likely involves alkylation of piperazine with 5-bromo-2-methoxybenzyl bromide, followed by acylation with furan-2-carbonyl chloride. This contrasts with Compound 2’s direct benzoylation .
- Biological Relevance : The furan-2-carbonyl group in Compound 1 may mimic natural ligands in serotonin or dopamine receptors, similar to furan-containing antipsychotics .
- Metabolic Stability : Bromine and methoxy groups in Compound 1 could slow oxidative metabolism compared to Compound 2’s fluorine, which is prone to metabolic defluorination.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
